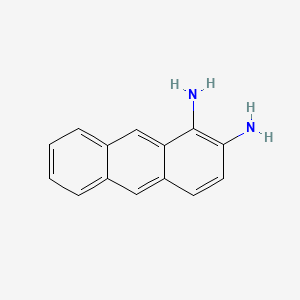
Anthracene, 1,2-diamino-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Anthracenediamine is an organic compound with the molecular formula C14H12N2. It is a derivative of anthracene, which consists of three fused benzene rings. The compound is characterized by the presence of two amino groups attached to the first and second positions of the anthracene ring system.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Anthracenediamine can be synthesized through several methods. One common approach involves the reduction of 1,2-dinitroanthracene using a suitable reducing agent such as tin(II) chloride in hydrochloric acid. The reaction proceeds as follows:
1,2-Dinitroanthracene+SnCl2+HCl→1,2-Anthracenediamine+by-products
Another method involves the catalytic hydrogenation of 1,2-dinitroanthracene using a palladium catalyst under hydrogen gas .
Industrial Production Methods
Industrial production of 1,2-anthracenediamine typically involves large-scale reduction processes using efficient and cost-effective reducing agents. The choice of method depends on factors such as yield, purity, and environmental considerations .
化学反应分析
Types of Reactions
1,2-Anthracenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Further reduction can lead to the formation of tetrahydro derivatives.
Substitution: The amino groups can participate in electrophilic substitution reactions, such as acylation and alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydro derivatives.
Substitution: Acylated and alkylated anthracene derivatives.
科学研究应用
1,2-Anthracenediamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices
作用机制
The mechanism of action of 1,2-anthracenediamine involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can inhibit the activity of enzymes such as topoisomerases, leading to cell cycle arrest and apoptosis .
相似化合物的比较
Similar Compounds
1,2-Diaminoanthraquinone: Similar structure but with quinone groups.
9,10-Diaminoanthracene: Amino groups at different positions.
1,4-Diaminoanthracene: Amino groups at the first and fourth positions.
Uniqueness
1,2-Anthracenediamine is unique due to the specific positioning of its amino groups, which influences its chemical reactivity and interaction with biological molecules.
属性
CAS 编号 |
100871-99-6 |
|---|---|
分子式 |
C14H12N2 |
分子量 |
208.26 g/mol |
IUPAC 名称 |
anthracene-1,2-diamine |
InChI |
InChI=1S/C14H12N2/c15-13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)14(13)16/h1-8H,15-16H2 |
InChI 键 |
VVLCNWYWKSWJTG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC(=C3N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


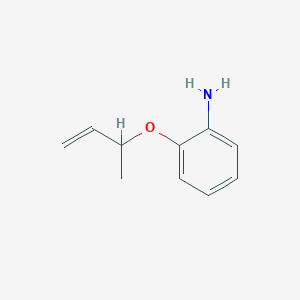

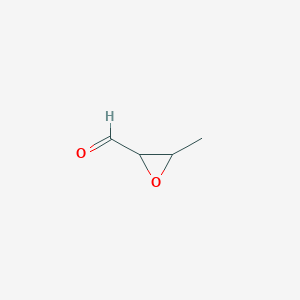
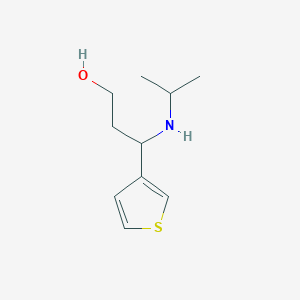

![6-Oxabicyclo[3.1.0]hexan-2-yl butanoate](/img/structure/B13969034.png)
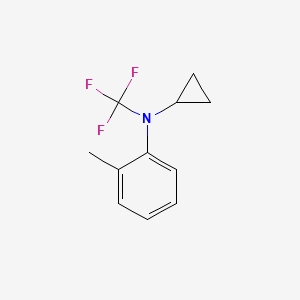
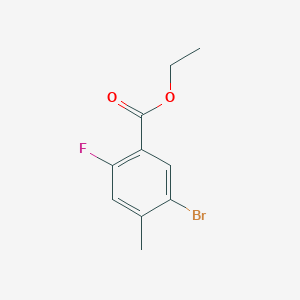
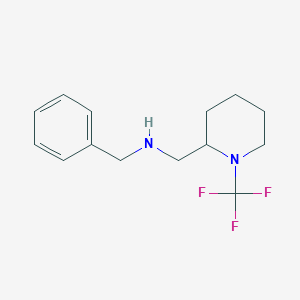
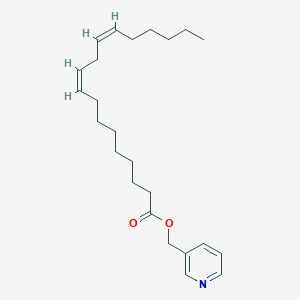
![(5Z)-2,6-dihydroxy-5-{1-[(2-hydroxyethyl)amino]ethylidene}pyrimidin-4(5H)-one](/img/structure/B13969071.png)
![2-((Benzyloxy)carbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13969081.png)
![1-Amino-3-[(2-aminoethyl)thio]cyclobutanecarboxylic acid](/img/structure/B13969086.png)

